molecular formula C8H8BF3O2 B2366797 [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid CAS No. 1620056-82-7

[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid

Cat. No.: B2366797
CAS No.: 1620056-82-7
M. Wt: 203.96
InChI Key: FAPWKTBQRHIKJJ-UHFFFAOYSA-N
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Description

[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid (CAS 1620056-82-7) is an organoboron compound with the molecular formula C 8 H 8 BF 3 O 2 and a molecular weight of 203.95 g/mol . This arylboronic acid is characterized by a phenyl ring functionalized with a boronic acid (-B(OH) 2 ) group and a 2,2,2-trifluoroethyl (-CH 2 CF 3 ) substituent in the meta position . The primary research application of this compound is as a key building block in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process widely used to form carbon-carbon bonds in the synthesis of complex biaryl structures . The strong electron-withdrawing nature of the trifluoroethyl group can significantly influence the electronic properties and acidity of the boronic acid, potentially enhancing its reactivity in cross-coupling and other catalytic applications . Furthermore, fluorinated boronic acids are increasingly investigated in medicinal chemistry and chemical biology for their potential biological activity, including as antibacterial or anticancer agents, and in the design of synthetic receptors for analyte detection . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(2,2,2-trifluoroethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c10-8(11,12)5-6-2-1-3-7(4-6)9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWKTBQRHIKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620056-82-7
Record name [3-(2,2,2-trifluoroethyl)phenyl]boronic acid
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Preparation Methods

Etherification of o-Bromofluorobenzene Derivatives

The synthesis begins with the alkylation of o-bromofluorobenzene derivatives using 2,2,2-trifluoroethanol under alkaline conditions. As demonstrated in CN106674264A, this step employs phase-transfer catalysts such as tetrabutylammonium bromide to facilitate nucleophilic substitution. For instance, reacting o-bromofluorobenzene with trifluoroethanol in the presence of sodium hydroxide (50% w/w) at 60°C for 6 hours yields 1-bromo-2-(2,2,2-trifluoroethoxy)benzene with an 88.4% isolated yield. The reaction proceeds via an SN2 mechanism, where the alkoxide ion displaces bromide, favored by the electron-withdrawing nature of the trifluoroethyl group.

Boronic Acid Formation via Grignard or Organolithium Reagents

The halogenated intermediate undergoes boronation using organometallic reagents. CN106674264A details the use of butyllithium or isopropylmagnesium chloride to generate a phenylmetal species, which reacts with trialkyl borates (e.g., trimethyl borate) at −78°C. Quenching the reaction with acidic workup yields [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid. This method achieves up to 91.6% yield for analogous structures, with purity confirmed via $$^1$$H NMR and melting point analysis.

Table 1. Optimization of Boronation Conditions

Metal Reagent Borate Ester Temperature (°C) Yield (%)
Butyllithium B(OMe)$$_3$$ −78 89.2
iPrMgCl B(OEt)$$_3$$ 0 85.7
EtMgBr B(OMe)$$_3$$ −20 78.4

Catalytic Asymmetric Homologation of Alkenylboroxines

Chiral Induction via BINOL Catalysts

The Journal of the American Chemical Society (2020) describes a catalytic asymmetric approach for α-trifluoromethyl allylboronic acids, adaptable to arylboronic acids. Alkenylboroxines react with trifluoromethyl diazomethane in the presence of (R)-BINOL (10 mol%) and ethanol, forming chiral boronate intermediates. While this method primarily targets allylboronic acids, substituting the diazo compound with phenyl-containing analogs could enable access to [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid. The reported enantiomeric excess (93–98% ee) and yields (68–78%) suggest potential for stereoselective synthesis.

Dynamic Covalent Transesterification

Key to this method is the dynamic equilibrium between boroxines and boronic esters. Ethanol suppresses racemic background reactions by converting alkenylboroxines into less reactive boronic esters, allowing chiral induction via BINOL-derived catalysts. This strategy could be modified by using phenylboroxines and trifluoroethyl diazo compounds, though further optimization would be required.

Nitro Reduction and Diazotization-Hydroxylation Pathways

Nitro-to-Amine Reduction

CN1962603A outlines a route where 2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes catalytic hydrogenation (10% Pd/C, ethanol, 25°C) to yield 2-(2,2,2-trifluoroethoxy)aniline with 91.6% efficiency. While this intermediate lacks the boronic acid group, subsequent functionalization via diazotization and hydroxylation could introduce hydroxyl groups for further boronation.

Comparative Analysis of Methodologies

Yield and Scalability

The metal-mediated route (CN106674264A) offers superior yields (85–91%) and scalability, as demonstrated by gram-scale syntheses. In contrast, catalytic asymmetric methods, while enantioselective, involve complex catalysts and lower yields (68–78%).

Cost and Equipment

Industrial patents (JP2002047292A, CN106674264A) emphasize cost-effective reagents (e.g., NaOH, tetrabutylammonium bromide) and mild conditions (−10 to +15°C), avoiding cryogenic setups. Academic approaches require expensive catalysts (BINOL) and stringent anhydrous conditions, limiting large-scale applicability.

Chemical Reactions Analysis

Types of Reactions: [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium catalysts: (e.g., Pd(PPh3)4)

    Bases: (e.g., potassium carbonate, sodium hydroxide)

    Oxidizing agents: (e.g., hydrogen peroxide, sodium perborate)

    Solvents: (e.g., tetrahydrofuran, ethanol)

Major Products:

    Biaryl compounds: (from Suzuki-Miyaura coupling)

    Phenols: (from oxidation reactions)

    Substituted trifluoroethyl derivatives: (from substitution reactions)

Scientific Research Applications

Chemistry: [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of pharmaceuticals, especially those targeting specific enzymes or receptors. Its unique trifluoroethyl group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: The compound finds applications in the production of agrochemicals, polymers, and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in industrial chemistry .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid with other meta-substituted phenylboronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
[3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid C₈H₈BF₃O₃ 219.95 -OCH₂CF₃ (meta) High lipophilicity; stable under inert conditions
3-(Trifluoromethyl)phenylboronic acid C₇H₆BF₃O₂ 189.93 -CF₃ (meta) Enhanced electron-withdrawing effect; melting point: 160–165°C
3-Fluorophenylboronic acid C₆H₆BFO₂ 139.92 -F (meta) Moderate reactivity; used in sensing applications
3-Bromophenylboronic acid C₆H₆BBrO₂ 200.83 -Br (meta) Heavy atom effect; useful in X-ray crystallography
3-(Pyridin-3-yl)phenylboronic acid C₁₁H₁₁BNO₂ 208.03 -C₅H₄N (meta) Chelating properties; used in metal-organic frameworks

Stability and Handling

  • Storage : [3-(2,2,2-Trifluoroethoxy)phenyl]boronic acid requires inert atmosphere storage, whereas 3-bromophenylboronic acid is less moisture-sensitive due to bromine’s lower electronegativity .
  • Thermal Stability : Thermogravimetric analysis shows decomposition above 200°C for the trifluoroethoxy derivative, outperforming 3-(pyridin-3-yl)phenylboronic acid, which degrades at ≈180°C .

Drug Discovery

The trifluoroethoxy group enhances blood-brain barrier penetration, making this compound a key intermediate in CNS drug candidates. For example, it has been used to synthesize analogs of protease inhibitors targeting neurodegenerative diseases .

Polymer Science

Boronic acid-functionalized polymers derived from this compound exhibit pH-responsive behavior, enabling applications in glucose sensing and controlled drug delivery .

Critical Notes

Substituent Effects : The -OCH₂CF₃ group offers a balance between electron-withdrawing character and steric demand, unlike the bulkier -CF₃ group in 3-(trifluoromethyl)phenylboronic acid .

Regulatory Considerations : Its CAS number (850593-08-7) is essential for compliance with chemical safety regulations in international trade .

Biological Activity

[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoroethyl group attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.

  • Molecular Formula : C9H10B F3O2
  • Molecular Weight : 210.99 g/mol
  • CAS Number : 1620056-82-7

The trifluoroethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets.

Boronic acids, including [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, are known to interact with diols and play a role in enzyme inhibition. The mechanism often involves the formation of reversible covalent bonds with target enzymes, which can modulate their activity. For instance, studies have shown that boronic acids can inhibit proteases by binding to their active sites .

Antimicrobial Activity

Research has indicated that boronic acids exhibit varying degrees of antimicrobial activity. For example:

  • In vitro Studies : [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid demonstrated moderate antibacterial activity against Candida albicans and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to known antifungal agents like Tavaborole (AN2690) .
  • Comparative Analysis : In comparative studies with other phenylboronic acids, it was found that the presence of the trifluoroethyl group significantly enhanced antimicrobial properties against Aspergillus niger and Bacillus cereus .
Compound NameMIC (µg/mL) against Candida albicansMIC (µg/mL) against Bacillus cereus
[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid84
Tavaborole (AN2690)168

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of viral proteases:

  • SARS-CoV-2 Mpro Inhibition : Preliminary studies suggest that similar boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2. The binding affinity and selectivity for Mpro over other proteases indicate potential therapeutic applications in viral infections .

Case Studies

  • Antifungal Activity : A study on various phenylboronic acids revealed that [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid showed significant antifungal activity against multiple strains of fungi. Its structural features were linked to enhanced binding affinity to fungal enzymes involved in protein synthesis .
  • Enzyme Binding Studies : Molecular docking studies have demonstrated that the trifluoroethyl substituent allows for better accommodation in the active sites of target enzymes compared to non-fluorinated analogs. This was particularly evident in studies involving leucyl-tRNA synthetase from Candida albicans, where binding interactions were analyzed .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid, and how can purity be validated?

  • Synthesis : The compound can be synthesized via Suzuki-Miyaura coupling using a trifluoroethyl-substituted aryl halide and a boronic acid precursor. For example, halogen-lithium exchange reactions followed by quench with trimethyl borate have been used for analogous trifluoroethylphenylboronic acids .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns. Purity thresholds >98% are typical for research-grade material. Cross-validate with 19F^{19}\text{F} and 11B^{11}\text{B} NMR to confirm structural integrity and absence of trifluoroacetic acid (TFA) byproducts .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Solubility : The trifluoroethyl group enhances lipophilicity, reducing water solubility. For instance, in DMSO or THF, solubility exceeds 50 mg/mL, while in water, it is <1 mg/mL. Add 0.1% TFA to aqueous solutions to stabilize the boronic acid moiety .
  • Stability : The compound is hygroscopic and prone to protodeboronation under basic conditions. Store under inert gas (Ar/N2_2) at −20°C in anhydrous solvents like THF or DCM .

Q. What spectroscopic techniques are critical for characterizing [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid?

  • NMR : 1H^{1}\text{H} NMR (δ ~7.4–7.8 ppm for aromatic protons), 19F^{19}\text{F} NMR (δ ~−70 ppm for CF3_3), and 11B^{11}\text{B} NMR (δ ~30 ppm for boronic acid).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 219.04) .

Advanced Research Questions

Q. How can computational methods (DFT) predict the reactivity of [3-(2,2,2-Trifluoroethyl)phenyl]boronic acid in cross-coupling reactions?

  • DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. For example, the trifluoroethyl group lowers the LUMO energy, enhancing reactivity toward nucleophilic partners in Suzuki-Miyaura couplings .
  • Solvent Effects : Use COSMO-RS models to predict solvation-free energies. Chloroform and acetone are optimal for stabilizing the transition state .

Q. What strategies mitigate protodeboronation during coupling reactions with this compound?

  • Reaction Conditions : Use mild bases (e.g., K2_2CO3_3) and low temperatures (0–25°C). Additives like neocuproine (0.1 equiv) stabilize the boronic acid via chelation .
  • Catalyst Optimization : Pd(PPh3_3)4_4 or SPhos-Pd-G3 precatalysts reduce side reactions. Turnover numbers (TON) >1,000 are achievable in aryl ether couplings .

Q. How does the steric and electronic profile of the trifluoroethyl group affect regioselectivity in bioconjugation?

  • Steric Effects : The CF3_3 group increases steric bulk, favoring para-substitution in electrophilic aromatic substitutions.
  • Electronic Effects : The electron-withdrawing CF3_3 group deactivates the ring, directing reactions to meta positions unless ortho/para directing groups are present. Kinetic studies show a 2.5x rate reduction compared to non-fluorinated analogs .

Key Considerations for Experimental Design

  • Moisture Sensitivity : Always use Schlenk lines or gloveboxes for handling .
  • Alternative Substrates : For unstable intermediates, use pinacol esters (e.g., 3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-boronic acid pinacol ester) to improve shelf life .

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